tert-Butyl 4-acetamidopiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-acetamidopiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of piperidine, featuring an acetamide group and a tert-butyl ester group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.
Acetylation: The piperidine is first acetylated to form 4-acetamidopiperidine.
Esterification: The resulting 4-acetamidopiperidine is then reacted with tert-butyl chloroformate to form the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: The corresponding amine derivative.
Substitution Products: A wide range of substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 4-acetamidopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-acetamidopiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, affecting biological pathways. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-acetylpiperidine-1-carboxylate: A closely related compound with a similar structure but lacking the acetamide group.
tert-Butyl 4-aminopiperidine-1-carboxylate: Another related compound with an amino group instead of the acetamide group.
Uniqueness: tert-Butyl 4-acetamidopiperidine-1-carboxylate is unique due to its combination of the acetamide and tert-butyl ester groups, which confer specific chemical properties and reactivity that are not present in the related compounds.
Properties
IUPAC Name |
tert-butyl 4-acetamidopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJOQYNFKUGGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674184 | |
Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-67-1 | |
Record name | tert-Butyl 4-acetamidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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